Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through several key milestones in heterocyclic chemistry research. The parent compound, diethyl pyrrolidine-2,5-dicarboxylate, was first documented in chemical databases in 2007, with its initial creation recorded on February 8, 2007, according to PubChem records. The compound carries the Chemical Abstracts Service registry number 41994-50-7 for the free base form, while the hydrochloride salt variant is designated with the registry number 90979-49-0.
Early research into pyrrolidine-2,5-dicarboxylate derivatives gained momentum in the 1980s, particularly through enzymatic studies. Notable work by Morimoto, Terao, and Achiwa in 1987 investigated the pig liver esterase-catalyzed hydrolysis of five-membered heterocyclic diesters, including dimethyl pyrrolidine-2,5-dicarboxylate. This research established fundamental understanding of the stereochemical properties and enzymatic behavior of pyrrolidine dicarboxylate compounds, laying groundwork for future synthetic applications.
The systematic exploration of pyrrolidine dicarboxylates continued through the 1990s and 2000s, with researchers recognizing the potential of these compounds as versatile synthetic intermediates. The hydrochloride salt form gained particular attention due to its enhanced stability and improved handling characteristics compared to the free base. The compound has been consistently updated in chemical databases, with the most recent modifications recorded as late as May 24, 2025, indicating ongoing research interest and potential new applications.
Table 1: Key Historical Milestones for this compound
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly in the context of five-membered nitrogen-containing ring systems. The pyrrolidine core structure represents one of the most prevalent and valuable scaffolds in medicinal chemistry, with the five-membered saturated nitrogen heterocycle being widely utilized by medicinal chemists for the development of therapeutic compounds.
The significance of this compound stems from several fundamental chemical properties that distinguish it from other heterocyclic systems. The pyrrolidine ring exhibits sp³-hybridization, which contributes to enhanced pharmacophore space exploration compared to planar aromatic systems. This three-dimensional character allows for greater structural diversity and improved interactions with biological targets, making pyrrolidine derivatives particularly valuable in drug discovery programs.
The dicarboxylate functionality at the 2 and 5 positions provides additional synthetic versatility, enabling the compound to serve as a precursor for various chemical transformations. Research has demonstrated that these ester groups can be selectively modified or hydrolyzed to generate half-esters or dicarboxylic acids, expanding the synthetic utility of the compound. The stereochemical complexity introduced by the pyrrolidine ring system, combined with the potential for selective functionalization of the ester groups, creates opportunities for the synthesis of enantiomerically pure compounds with defined three-dimensional arrangements.
Contemporary research has highlighted the role of diethyl pyrrolidine-2,5-dicarboxylate derivatives in the synthesis of unnatural dipeptide-alcohols, demonstrating their utility as building blocks for peptide-based therapeutics. The cis-2,5-disubstituted pyrrolidine backbone derived from this compound has shown particular promise in the development of dipeptidyl peptidase inhibitors, indicating potential applications in diabetes treatment and other therapeutic areas.
Table 2: Chemical Properties and Structural Features
The compound's significance is further underscored by its role in advancing understanding of heterocyclic chemistry principles. Studies involving pig liver esterase-catalyzed reactions have revealed important insights into the stereoselectivity of enzymatic transformations involving pyrrolidine dicarboxylates. These investigations have contributed to the broader understanding of biocatalytic processes and have informed the development of more efficient synthetic methodologies for accessing chiral pyrrolidine derivatives.
Moreover, the hydrochloride salt form of diethyl pyrrolidine-2,5-dicarboxylate has become an important tool for synthetic chemists working with pyrrolidine-based scaffolds. The salt formation enhances the compound's stability and solubility properties, making it more suitable for various synthetic applications and facilitating its use as a reliable starting material in multi-step synthetic sequences. This practical consideration has contributed to its adoption in research laboratories and has supported its continued relevance in contemporary heterocyclic chemistry research.
Properties
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676498 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90979-49-0 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Reaction
- Ethyl bromopyruvate reacts with cysteine ethyl ester hydrochloride to yield diethyl dihydrothiazinedicarboxylate, an important intermediate.
- This intermediate undergoes ring transformation and further chemical manipulation to yield the pyrrolidine ring system with esters at the 2 and 5 positions.
Esterification
- Pyrrolidine-2,5-dicarboxylic acid is esterified with ethanol under acidic or catalytic conditions to produce the diethyl ester.
- The esterification is generally done using excess ethanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
Formation of Hydrochloride Salt
- The free base diethyl pyrrolidine-2,5-dicarboxylate is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound’s stability and solubility for further applications.
Stereochemical Resolution
- The compound exists as stereoisomers (e.g., cis or trans, (2R,5R) or (2S,5R) configurations).
- Resolution techniques, such as chiral chromatography or selective crystallization, are employed to isolate the desired stereoisomer.
- The stereochemistry is crucial for biological activity and synthetic utility.
Synthetic Route Data Table
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Ethyl bromopyruvate + cysteine ethyl ester hydrochloride | Diethyl dihydrothiazinedicarboxylate | Ring formation intermediate |
| 2 | Hydrolysis and ring transformation | Pyrrolidine-2,5-dicarboxylic acid | Precursor for esterification |
| 3 | Esterification with ethanol + acid catalyst | Diethyl pyrrolidine-2,5-dicarboxylate | Reflux, excess ethanol |
| 4 | Reaction with HCl | This compound | Salt formation for stability |
| 5 | Chiral resolution (chromatography/crystallization) | Pure stereoisomer (e.g., (2R,5R) or cis) | Essential for biological activity |
Molecular and Chemical Data Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H18ClNO4 | |
| Molecular Weight | 251.71 g/mol | |
| CAS Number | 162376-17-2 (cis isomer), 2059917-33-6 (2R,5R isomer) | |
| IUPAC Name | Diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
| Stereochemistry | Various (cis, (2R,5R), etc.) | |
| SMILES | CCOC(=O)[C@H]1CCC@HC(=O)OCC.Cl |
Notes on Practical Considerations
- The reaction conditions for the initial step require careful moisture control to prevent hydrolysis of ethyl bromopyruvate.
- The esterification step typically uses reflux in ethanol with acid catalysts; reaction times vary from several hours to overnight depending on scale and catalyst.
- Hydrochloride salt formation is done by bubbling dry HCl gas or adding concentrated HCl solution, followed by crystallization.
- Purification steps include recrystallization and chromatographic techniques to ensure stereochemical purity.
- Handling of intermediates and reagents should be done under inert atmosphere when necessary to avoid oxidation or decomposition.
Chemical Reactions Analysis
Types of Reactions
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, ether, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is primarily utilized as a precursor in the synthesis of biologically active compounds. Key applications include:
- Synthesis of Pyrrolo[1,2-b]pyridazines : These derivatives are investigated for their potential therapeutic effects against proliferative disorders and as Janus kinase inhibitors, which are crucial in treating autoimmune diseases and cancers.
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, an IC50 value of approximately 10 µM was reported, indicating potent inhibitory activity against target enzymes .
Organic Synthesis
The compound serves as an essential intermediate in various organic synthesis processes:
- Photochemical Synthesis : It is used in the photochemical synthesis of tricyclic aziridines, showcasing its utility in creating complex molecular architectures .
- Building Block for Drug Development : In pharmaceutical research, it acts as a building block for developing new drugs due to its unique structural properties that allow for diverse chemical transformations .
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways. The binding affinity was assessed using various concentrations, revealing a dose-dependent inhibition pattern.
Study 2: Therapeutic Applications
Research explored the potential of this compound as a therapeutic agent for treating cancer. In vitro assays using cancer cell lines (e.g., MCF-7) showed that the compound inhibited cell proliferation in a time- and dose-dependent manner, highlighting its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of diethyl pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Diethyl Pyrrole-2,5-Dicarboxylate
Diethyl (2R,5S)-Pyrrolidine-2,5-Dicarboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₇NO₄·HCl
- Molecular Weight : 251.71 g/mol
- Key Differences :
2,5-Diethyl Pyrrolidine-2,5-Dicarboxylate (Free Base)
Diethyl Acetylenedicarboxylate
Data Table: Comparative Properties
Research Findings and Practical Considerations
Solubility and Stability :
- The hydrochloride form of diethyl pyrrolidine-2,5-dicarboxylate exhibits superior solubility in water and polar solvents compared to its free base or pyrrole analog, making it preferable for drug formulation .
- Storage requirements vary: the hydrochloride salt is stable at room temperature when protected from light, while the free base may require refrigeration .
Stereochemical Impact :
- Stereoisomers like (2R,5S)- and (2R,5R)-configurations command higher prices due to their role in chiral drug development, such as protease inhibitors or receptor-targeted therapies .
Synthetic Utility :
- Diethyl pyrrole-2,5-dicarboxylate is a key intermediate in pyrrole-based heterocycle synthesis but lacks the biomedical relevance of its pyrrolidine counterpart .
Market Availability :
- Suppliers like CymitQuimica list the hydrochloride salt as discontinued in some sizes, highlighting supply chain challenges compared to analogs like diethyl acetylenedicarboxylate .
Biological Activity
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H15ClN2O4 and a molecular weight of approximately 250.69 g/mol. The compound features a pyrrolidine ring with two ethyl groups and two carboxylate functionalities, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site or allosteric sites of specific enzymes, thus modulating their activity. This interaction can lead to altered metabolic pathways and cellular signaling processes.
- Receptor Interaction : It has been shown to interact with various receptors, influencing their signaling pathways. This property is crucial for developing compounds targeting specific diseases.
Applications in Research
This compound has several notable applications in scientific research:
- Medicinal Chemistry : It serves as a precursor in synthesizing pyrrolo[1,2-b]pyridazines, which are being investigated for their therapeutic potential against proliferative disorders and as Janus kinase inhibitors.
- Organic Synthesis : The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds and ligands used in drug development.
- Biological Studies : Its role in enzyme inhibition and receptor binding makes it valuable for studying cellular processes and developing new pharmacological agents.
Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was assessed using various concentrations, revealing a dose-dependent inhibition pattern. The IC50 value was determined to be approximately 10 µM, indicating potent inhibitory activity against target enzymes involved in disease progression .
Study 2: Therapeutic Applications
Research has explored the potential of this compound as a therapeutic agent for treating cancer. In vitro assays using cancer cell lines (e.g., MCF-7) showed that the compound inhibited cell proliferation in a time- and dose-dependent manner, highlighting its potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl pyrrole-2,5-dicarboxylate | C10H14N2O4 | Lacks ethyl groups at positions 2 and 5; different reactivity |
| Pyrrolo[1,2-b]pyridazine derivatives | Varies | Exhibits diverse biological activities; anti-cancer agents |
| Ethyl 4-methylpyrrole-2-carboxylate | C9H11NO2 | Contains a methyl group instead of ethyl; distinct properties |
The table illustrates how this compound stands out due to its specific stereochemistry and functional group arrangement that enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl pyrrolidine-2,5-dicarboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via catalytic esterification using ferrous acetate as a catalyst under reflux conditions with optimized molar ratios (e.g., thiophene derivatives require a 1:2.5:0.01 ratio of substrate:carbon tetrachloride:catalyst and 6 hours of reflux in excess alcohol) . Additionally, coupling reactions involving triethylamine and isobutyl chloroformate for activating carboxyl groups, as demonstrated in related pyrrolidine dicarboxylate syntheses, may be adapted . Purification typically involves recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups and stereochemistry . Mass spectrometry (MS) provides molecular weight validation . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for assessing hydrogen bonding and molecular packing .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include density (1.1 g/cm³), boiling point (~280°C), and solubility in polar solvents (e.g., ethanol or methanol) . Hansen solubility parameters can guide solvent selection for reactions or recrystallization . Stability under ambient storage (2–8°C) must be considered to prevent degradation .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled ventilation. Store in airtight containers under dry, cool conditions (2–8°C) . For spills, neutralize with inert absorbents and dispose of waste following hazardous material protocols .
Advanced Research Questions
Q. How can low synthetic yields be optimized for this compound?
- Methodological Answer : Optimize catalyst loading (e.g., ferrous acetate at 1 mol%) and reaction time (≥6 hours for complete conversion) . Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of coupling reagents (e.g., triethylamine and chloroformate) to minimize side reactions . Consider microwave-assisted synthesis to enhance reaction efficiency.
Q. How to resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer : Use SHELXL for high-resolution refinement, especially for handling twinned crystals or disordered solvent molecules . Validate hydrogen bonding networks via Hirshfeld surface analysis, which quantifies intermolecular interactions (e.g., C–H···O bonds) . Cross-validate with spectroscopic data to confirm molecular geometry.
Q. What computational methods are suitable for modeling electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic structure, frontier molecular orbitals, and electrostatic potential surfaces . Molecular docking studies can explore binding affinities with biological targets, though experimental validation via NMR titration or isothermal calorimetry (ITC) is recommended.
Q. How to analyze conflicting solubility data in different solvent systems?
- Methodological Answer : Employ Hansen solubility parameters (δD, δP, δH) to rationalize solubility trends . Experimentally validate using phase diagrams and dynamic light scattering (DLS) to assess aggregation. For polar aprotic solvents (e.g., DMSO), correlate dielectric constants with dissolution efficiency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
